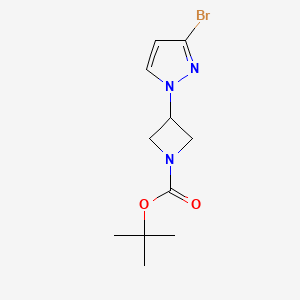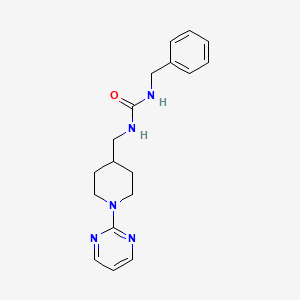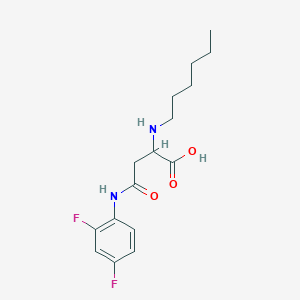![molecular formula C23H26N4O6S2 B2658702 Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477506-06-2](/img/structure/B2658702.png)
Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Crystal Structure and Conformation
Studies on related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), delve into their crystal structures, revealing the chair conformation of the piperazine ring and detailing the dihedral angles formed between the piperazine and benzene rings. This structural information is crucial for understanding the molecular geometry and potential reactivity of similar ethyl piperazine derivatives (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Antituberculosis Activities
Compounds with a piperazine backbone have been explored for their antimicrobial activities. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising in vitro activities. Such research highlights the potential of ethyl piperazine derivatives in contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).
Synthesis and Biological Activities
The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and their investigation for antimicrobial, antilipase, and antiurease activities have been reported. Such studies provide frameworks for the synthesis and potential biological applications of ethyl piperazine derivatives in combating various bacterial infections and inhibiting enzymes of interest (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Properties
The design, synthesis, and biological evaluation of carbazole derivatives including ethyl piperazine derivatives have been explored, with some showing significant antibacterial, antifungal, and anticancer activities. This suggests the potential therapeutic applications of such compounds in developing new cancer treatments (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Antioxidant Activities
New pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. The structural versatility of ethyl piperazine compounds allows for the development of various derivatives with potential applications in treating microbial infections and oxidative stress-related conditions (Patel & Agravat, 2009).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-3-32-18-6-5-7-19-20(18)24-22(34-19)25-21(28)16-8-10-17(11-9-16)35(30,31)27-14-12-26(13-15-27)23(29)33-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRUUFJIIBLURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)
![N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2658620.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)



![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)

![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)
![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

